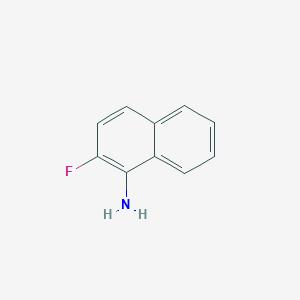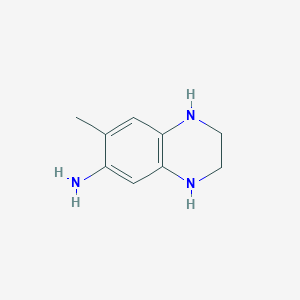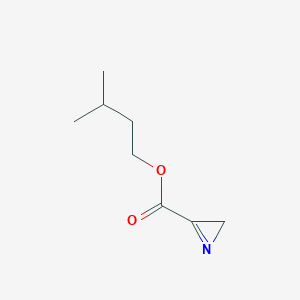![molecular formula C9H7N3 B11919879 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine CAS No. 80765-93-1](/img/structure/B11919879.png)
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles to form the fused ring system . The reaction conditions often include the use of catalysts such as copper salts and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
科学的研究の応用
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antitumor agent, particularly in inhibiting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation
Industry: It is explored for its photophysical properties, making it useful in material science.
作用機序
The mechanism of action of 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK-cyclin complex, leading to the inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
80765-93-1 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC名 |
7,8,12-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-3-7-8(4-1)11-12-6-2-5-10-9(7)12/h1-4,6H,5H2 |
InChIキー |
OQDXNWZQYOTALX-UHFFFAOYSA-N |
正規SMILES |
C1C=CN2C(=N1)C3=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)


![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)







